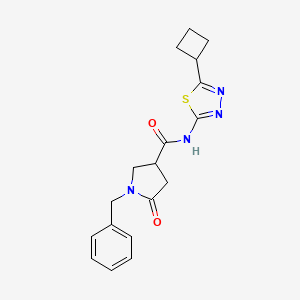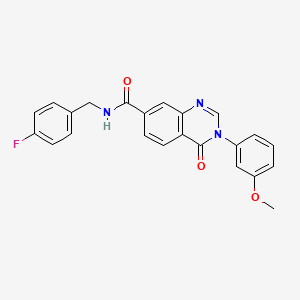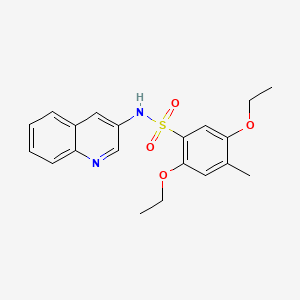![molecular formula C16H20N4O3 B15104978 1-[4-(6,7-Dimethoxyquinazolin-4-yl)piperazin-1-yl]ethanone](/img/structure/B15104978.png)
1-[4-(6,7-Dimethoxyquinazolin-4-yl)piperazin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(6,7-Dimethoxyquinazolin-4-yl)piperazin-1-yl]ethanone is a chemical compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline ring system substituted with dimethoxy groups at positions 6 and 7, and a piperazine ring attached to an ethanone moiety. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(6,7-Dimethoxyquinazolin-4-yl)piperazin-1-yl]ethanone typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the condensation of 2-aminobenzamide with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of Dimethoxy Groups: The dimethoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinazoline intermediate.
Formation of Ethanone Moiety: The final step involves the acylation of the piperazine-quinazoline intermediate with an appropriate acylating agent, such as acetyl chloride, to form the ethanone moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(6,7-Dimethoxyquinazolin-4-yl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the quinazoline ring to dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-[4-(6,7-Dimethoxyquinazolin-4-yl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific biological context and the nature of the substituents on the quinazoline and piperazine rings.
Comparación Con Compuestos Similares
1-[4-(6,7-Dimethoxyquinazolin-4-yl)piperazin-1-yl]ethanone can be compared with other quinazoline derivatives, such as:
Doxazosin: An α1-selective alpha blocker used for the treatment of high blood pressure.
Prazosin: Another α1-adrenoceptor antagonist used for similar therapeutic purposes.
Terazosin: A quinazoline derivative with similar pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanone moiety, which may confer distinct biological activities and pharmacokinetic properties compared to other quinazoline derivatives.
Propiedades
Fórmula molecular |
C16H20N4O3 |
|---|---|
Peso molecular |
316.35 g/mol |
Nombre IUPAC |
1-[4-(6,7-dimethoxyquinazolin-4-yl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C16H20N4O3/c1-11(21)19-4-6-20(7-5-19)16-12-8-14(22-2)15(23-3)9-13(12)17-10-18-16/h8-10H,4-7H2,1-3H3 |
Clave InChI |
CRDYXQNYYHTUGW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCN(CC1)C2=NC=NC3=CC(=C(C=C32)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-cyclopropyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dichlorothiophen-3-yl)ethan-1-one](/img/structure/B15104898.png)
![2-(5-chloro-1H-indol-1-yl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B15104902.png)

![1-[(4-Hydroxy-8-methoxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B15104920.png)

![N-(1H-imidazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B15104925.png)

![3-(2,4-dimethylphenyl)-1-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}urea](/img/structure/B15104938.png)

![3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B15104958.png)

![4-{[4-(Cyclopropylcarbonyl)piperazin-1-yl]carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B15104968.png)
![N-(carboxymethyl)-N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine](/img/structure/B15104985.png)
